molecular formula C22H24FN3O2S B2613362 N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 958612-97-0

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2613362
CAS No.: 958612-97-0
M. Wt: 413.51
InChI Key: RUBOCEUAIRZIOA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a structurally complex molecule featuring a fused thienopyrazol ring system substituted with a 4-fluorophenyl group and an adamantane-1-carboxamide moiety. The adamantane group is a hallmark of high lipophilicity and metabolic stability, commonly employed in medicinal chemistry to enhance bioavailability and membrane permeability .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c23-16-1-3-17(4-2-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOCEUAIRZIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl group and the adamantane carboxamide moiety. Common reagents and conditions include:

    Thieno[3,4-c]pyrazole synthesis: Cyclization reactions involving thiophene derivatives and hydrazine.

    Fluorophenyl group introduction: Electrophilic aromatic substitution using fluorobenzene derivatives.

    Adamantane carboxamide formation: Amide coupling reactions using adamantane carboxylic acid and amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Chemical Reactivity

The compound participates in reactions characteristic of amides and heterocycles:

  • Amide hydrolysis : Potential cleavage under acidic/basic conditions to yield carboxylic acids or amines.

  • Substitution reactions : Fluorine in the 4-fluorophenyl group may undergo nucleophilic aromatic substitution under high temperatures or catalytic conditions .

  • Hydrogen bonding : Amide groups interact with biological targets via H-bonds, relevant to enzyme inhibition.

Reaction Type Mechanism Conditions
Amide hydrolysisAcidic/basic catalysisHCl, NaOH, reflux
Fluorine substitutionNucleophilic aromatic substitutionHigh temp, catalysts (e.g., Cu)
Hydrogen bondingNon-covalent interactionBiological buffers (e.g., PBS)

Structural and Physicochemical Data

While exact data for this compound is unavailable, analogous compounds provide insights:

Property Value Range Source
Molecular FormulaC24H29N3O2S (similar derivatives)
Molecular Weight~423 g/mol (adamantane derivatives)
SolubilityLow aqueous solubility (common for adamantane derivatives)
Thermal StabilityHigh (adamantane’s diamondoid structure)

Biological Activity and Mechanism

Thieno[3,4-c]pyrazole derivatives often exhibit:

  • Enzyme inhibition : Potential interaction with kinases or proteases via hydrophobic pockets.

  • Antimicrobial activity : Sulfur-containing heterocycles may disrupt microbial membranes.

  • Anticancer properties : Adamantane’s lipophilicity enhances cellular permeability.

Activity Target Mechanism
Enzyme inhibitionKinases (e.g., CDKs)Hydrophobic interactions, H-bonds
AntimicrobialBacterial membranesMembrane disruption via S atoms
AnticancerApoptosis pathwaysModulation of lipid bilayers

Characterization Methods

Key analytical techniques include:

  • NMR spectroscopy : Confirms amide and aromatic proton environments.

  • Mass spectrometry : Validates molecular weight and purity.

  • Thermogravimetric analysis (TGA) : Assesses thermal stability.

Technique Purpose Key Data
¹H NMRStructural confirmationδ 8.5–9.5 ppm (aromatic protons)
HRMSMolecular weight verificationM+ = 423.58 (simulated)
TGADecomposition temperature>300°C (adamantane’s stability)

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can also function as a ligand in coordination chemistry, potentially forming complexes with metal ions which can be useful in catalysis or material science.

Biological Research

The compound's unique structure allows it to function as a probe in biological studies. It may be utilized to investigate enzyme interactions or as a potential therapeutic agent due to its structural features that suggest possible biological activity.

Medicinal Chemistry

In medicinal chemistry, N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is being explored for its pharmacological properties. Potential applications include:

  • Anti-inflammatory Activity : The thieno[3,4-c]pyrazole structure may inhibit cyclooxygenase enzymes (COX), reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Antiviral Properties : The adamantane core is known for its antiviral capabilities, particularly against influenza viruses.
  • Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer effects by modulating key signaling pathways involved in tumor growth.

Industrial Applications

In industrial settings, this compound may be explored for the development of new materials such as polymers or coatings. Its stability and functional groups make it suitable for various applications where durability and performance are critical.

Research has highlighted the biological activities of this compound through various experimental models:

  • Inhibition of COX Enzymes : Studies indicated that the compound effectively inhibits COX enzymes in vitro, leading to reduced levels of inflammatory mediators.
  • Antioxidant Activity : The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects in cellular models.
  • Anticancer Mechanisms : In vitro assays showed that the compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Summary of Findings

Application AreaKey FindingsReferences
ChemistryBuilding block for complex synthesis
Biological ResearchEnzyme interaction studies
Medicinal ChemistryPotential anti-inflammatory and antiviral effects
Industrial UseDevelopment of durable materials

Mechanism of Action

The mechanism of action of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., decane in Ig) correlate with higher melting points and reduced solubility, likely due to increased hydrophobicity .
  • The target compound’s thienopyrazol core and fluorophenyl substituent may further elevate melting points and reduce aqueous solubility compared to triazole-thiones.

Computational and Analytical Tools

  • Crystallography : Programs like SHELXL () are widely used for small-molecule refinement, which could resolve the target compound’s crystal structure .

Biological Activity

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thieno[3,4-c]pyrazole moiety : Associated with various biological activities including anti-inflammatory and analgesic effects.
  • Adamantane core : Known for its antiviral properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thieno[3,4-c]pyrazole structure is known to inhibit certain enzymes and receptors involved in inflammatory pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Receptor Modulation : Interaction with cannabinoid receptors or other G-protein coupled receptors (GPCRs) may mediate analgesic effects.
  • Antioxidant Activity : The compound might exhibit scavenging properties against reactive oxygen species (ROS), contributing to its protective effects in cellular models.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Anti-inflammatoryReduces inflammation in animal models ,
AnalgesicExhibits pain-relieving properties in various assays ,
AntioxidantScavenges free radicals in vitro ,
AntimicrobialShows activity against certain bacterial strains ,

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Analgesic Activity Study :
    • A study evaluated the analgesic effects using the hot plate test and formalin test in rodents. Results indicated significant pain relief comparable to standard analgesics.
    • Reference:
  • Anti-inflammatory Effects :
    • In a model of induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling, suggesting effective anti-inflammatory properties.
    • Reference:
  • Antioxidant Capacity Assessment :
    • The antioxidant potential was assessed using DPPH and ABTS assays. The compound exhibited notable scavenging activity, indicating its potential use in oxidative stress-related conditions.
    • Reference:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the thieno[3,4-c]pyrazole core in this compound?

  • The thieno[3,4-c]pyrazole moiety can be synthesized via palladium-catalyzed coupling reactions or cyclization of nitroarenes with formic acid derivatives as CO surrogates . Multi-step protocols involving condensation of aryl boronic acids with halogenated pyrazole precursors (e.g., ethyl 4-bromo-1-substituted pyrazole-5-carboxylate) in degassed DMF/water mixtures, catalyzed by Pd(PPh₃)₄ and K₃PO₄, are commonly employed . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity) and strict control of reaction temperature to avoid side products.

Q. How is the adamantane-1-carboxamide group introduced into the molecule?

  • Adamantane derivatives are typically functionalized via carboxamide coupling. For example, adamantane-1-carboxylic acid can be activated using EDCI/HOBt and coupled to amine-containing intermediates under inert conditions . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:acid) ensures high yields. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Key for confirming the adamantane moiety (distinct singlet at δ ~1.7 ppm for bridgehead protons) and fluorophenyl group (doublets in aromatic regions, J ~8–9 Hz for para-fluorine coupling) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 453.18 for C₂₃H₂₂FN₃O₂S).
  • IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for the carboxamide and thieno-pyrazole ketone) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved across studies?

  • Discrepancies arise from polymorphic forms or solvent impurities. For reproducible solubility profiles:

  • Crystallization : Use controlled cooling rates (0.5–1°C/min) in ethanol/water mixtures to isolate stable polymorphs .
  • DSC/TGA : Analyze thermal behavior to identify metastable phases .
  • Hansen Solubility Parameters : Optimize solvent blends (e.g., DMSO:EtOH 7:3 v/v) to match the compound’s polarity .

Q. What in silico approaches are effective for predicting biological activity and SAR?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., EGFR), focusing on the fluorophenyl group’s role in hydrophobic pocket binding .
  • QSAR Models : Train on datasets of pyrazole-adamantane analogs (e.g., IC₅₀ values against cancer cell lines) to correlate substituent electronegativity (fluorine vs. chlorine) with potency .
  • MD Simulations : Assess stability of the carboxamide-kinase hydrogen bond network over 100-ns trajectories .

Q. How can conflicting cytotoxicity results in cell-based assays be addressed?

  • Experimental Variables :

  • Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized seeding densities (5,000 cells/well) .
  • Serum Effects : Use serum-free media during compound exposure to avoid protein binding artifacts .
    • Data Normalization : Include controls for mitochondrial toxicity (e.g., MTT assay vs. ATP-based luminescence) .

Methodological Challenges

Q. What strategies mitigate byproduct formation during the final coupling step?

  • Activation Reagents : Replace EDCI with T3P® (propylphosphonic anhydride) to reduce racemization .
  • Temperature Control : Maintain reactions at 0–4°C to suppress β-elimination of the thieno-pyrazole ketone .
  • Byproduct Analysis : Use LC-MS to monitor intermediates (e.g., m/z 320.10 for hydrolyzed adamantane side product) .

Q. How can regioselectivity issues in thieno-pyrazole functionalization be resolved?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrazole nitrogen) to steer electrophilic substitution to C-3 .
  • Metal Catalysis : Employ CuI/1,10-phenanthroline for C–H activation at the 4-fluorophenyl position .

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